molecular formula C9H11Li2N2O9P B12379466 Uridine 5'-monophosphate-d11 (dilithium)

Uridine 5'-monophosphate-d11 (dilithium)

Cat. No.: B12379466
M. Wt: 347.2 g/mol
InChI Key: VZKHMAVADRKKIM-XXBYVXEFSA-L
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Description

Uridine 5’-monophosphate-d11 (dilithium) is a deuterium-labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-monophosphate-d11 (dilithium) is synthesized through the deuteration of uridine 5’-monophosphate. The process involves the incorporation of deuterium atoms into the uridine molecule, replacing hydrogen atoms. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of uridine 5’-monophosphate-d11 (dilithium) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate-d11 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .

Scientific Research Applications

Uridine 5’-monophosphate-d11 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-monophosphate-d11 (dilithium) exerts its effects by participating in nucleotide metabolism. It is incorporated into RNA and DNA, influencing various cellular processes. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its role in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-monophosphate: The non-deuterated form, commonly found in biological systems.

    Uridine 5’-monophosphate-15N2: Labeled with nitrogen-15 isotopes for different tracking purposes.

    Uridine 5’-monophosphate-13C9: Labeled with carbon-13 isotopes for metabolic studies.

Uniqueness

Uridine 5’-monophosphate-d11 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms offer greater stability and reduced metabolic degradation compared to hydrogen, making it an ideal tracer for long-term studies .

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

347.2 g/mol

IUPAC Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD

InChI Key

VZKHMAVADRKKIM-XXBYVXEFSA-L

Isomeric SMILES

[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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